N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide typically involves the reaction of 3,4-dimethoxyaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A metabolite of dopamine with related chemical properties.
Uniqueness
N-(3,4-Dimethoxyphenyl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-8-4-3-7(5-9(8)15-2)11-10(13)6-12/h3-5,12H,6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUUAWDATPHTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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